7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

CAS No.: 1181458-57-0

Cat. No.: VC3366468

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181458-57-0 |

|---|---|

| Molecular Formula | C9H11Cl2NO |

| Molecular Weight | 220.09 g/mol |

| IUPAC Name | 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H |

| Standard InChI Key | ZUROSDIVHGLHRJ-UHFFFAOYSA-N |

| SMILES | C1COC2=C(CN1)C=C(C=C2)Cl.Cl |

| Canonical SMILES | C1COC2=C(CN1)C=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

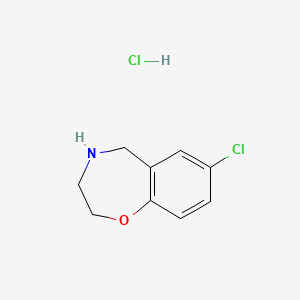

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride belongs to the benzoxazepine class of compounds. It features a benzene ring fused to a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms in the 1,4-positions. The compound is characterized by a chloro substituent at the 7-position of the benzene ring and exists as a hydrochloride salt, which enhances its solubility and stability for research applications.

Structural Characteristics

The core structure consists of:

-

A benzene ring with a chloro substituent at position 7

-

A seven-membered heterocyclic ring containing oxygen at position 1

-

A nitrogen atom at position 4

-

The tetrahydro designation indicating four hydrogen atoms in the heterocyclic portion

-

A hydrochloride salt formed at the nitrogen position

This structure shares similarities with other benzoxazepines that have documented pharmacological activities, including 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, though the latter contains an additional carboxylic acid functional group.

Physical and Chemical Properties

Based on related compounds, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is expected to exhibit the following properties:

| Property | Characteristics |

|---|---|

| Physical state | Crystalline solid |

| Solubility | Soluble in polar solvents (water, methanol, DMSO) |

| Stability | Moderate stability; potential sensitivity to light and moisture |

| Melting point | Estimated range: 180-220°C (based on similar hydrochloride salts) |

| pKa | Estimated 7-9 for the protonated nitrogen |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, potential synthesis routes include:

-

Cyclization of appropriately substituted phenoxyethylamine derivatives to form the seven-membered heterocyclic ring

-

Ring expansion methods starting from smaller heterocyclic systems

-

Chlorination of the benzene ring, typically using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride

-

Salt formation through reaction with hydrochloric acid to produce the final hydrochloride form

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

-

The nitrogen atom in the heterocyclic ring can participate in:

-

Nucleophilic substitution reactions

-

Alkylation reactions

-

Formation of amides or carbamates

-

-

The chloro substituent on the benzene ring serves as a site for:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed coupling reactions

-

Potential electron-withdrawing effects that influence the electronic distribution within the molecule

-

-

The oxygen in the heterocyclic ring contributes to:

-

Hydrogen bonding interactions

-

Coordination with metal ions

-

Alterations in the electronic properties of the molecule

-

Pharmacological Properties

Structure-Activity Relationships

Key structure-activity relationships for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride include:

| Structural Feature | Pharmacological Significance |

|---|---|

| 7-Chloro substituent | Enhances receptor binding affinity and metabolic stability; chloro substitutions are common in CNS-active compounds |

| Benzoxazepine scaffold | Provides rigid framework for optimal receptor interactions |

| Tetrahydro nature | Affects three-dimensional conformation and receptor fit |

| Hydrochloride salt | Improves bioavailability and pharmacokinetic properties |

The presence of the oxygen atom in the heterocyclic ring distinguishes benzoxazepines from benzazepines and likely influences the compound's binding profile and selectivity .

Mechanism of Action

The pharmacological mechanism of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is likely similar to related compounds, which typically act through:

-

Positive allosteric modulation of the GABA_A receptor, enhancing the inhibitory effects of GABA and producing anxiolytic, sedative, and potentially anticonvulsant effects

-

Potential effects on monoamine neurotransmitter systems, including serotonin and dopamine pathways

-

Possible modulation of ion channels, affecting neuronal excitability

| Compound | Structural Relationship | Documented Activities | Implications for Target Compound |

|---|---|---|---|

| 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine HCl | Nitrogen instead of oxygen in heterocyclic ring | Anxiolytic, sedative, anticonvulsant effects | Similar CNS activities expected, potentially with different potency or selectivity |

| 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid | Additional carboxylic acid group at position 9 | Applications in neuropharmacology | Similar core activity with potential differences in receptor selectivity and pharmacokinetics |

| Benzoxazepine derivatives (general) | Various substituents on core structure | Diverse pharmacological activities | Core scaffold supports multiple therapeutic applications |

Research Applications

Current research applications for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and related compounds include:

-

Pharmaceutical Development: Investigation as candidates for drug development targeting neurological disorders

-

Chemical Research: Use as intermediates in the synthesis of more complex structures with enhanced pharmacological properties

-

Structure-Activity Relationship Studies: Exploration of the effects of structural modifications on biological activity

-

Receptor Binding Studies: Investigation of interactions with specific receptor subtypes to understand mechanisms of action

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically employs various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments and coupling patterns

-

¹³C NMR for carbon environment analysis

-

2D techniques (COSY, HSQC, HMBC) for structural confirmation

-

-

Mass Spectrometry:

-

Determination of molecular weight

-

Fragmentation pattern analysis

-

High-resolution mass spectrometry for formula confirmation

-

-

Infrared (IR) Spectroscopy:

-

Identification of functional groups

-

Confirmation of the hydrochloride salt form

-

Chromatographic Methods

Chromatographic techniques commonly used for analysis include:

-

High-Performance Liquid Chromatography (HPLC):

-

Purity determination

-

Quantitative analysis

-

Method development for separation from structurally similar compounds

-

-

Thin-Layer Chromatography (TLC):

-

Reaction monitoring

-

Preliminary purity assessment

-

Rf value determination

-

"Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's structure and purity".

Synthesis Considerations and Optimization

Synthetic Challenges

The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride presents several challenges that must be addressed for successful preparation:

-

Regioselectivity in chlorination to ensure substitution at the specific 7-position

-

Ring closure to form the seven-membered heterocycle while controlling stereo- and regiochemistry

-

Purification considerations to separate the target compound from structural isomers and side products

-

Salt formation and crystallization conditions to obtain the pure hydrochloride form

Process Optimization

Optimization of the synthesis process typically focuses on:

-

Reaction conditions including temperature, solvent selection, and catalyst choice to maximize yield and minimize side reactions

-

Alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents

-

Purification protocols to enhance purity for research applications

-

Scale-up considerations for larger-scale preparation

Future Research Directions

Structure Modifications

Future research on 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride may explore structural modifications to enhance specific properties:

-

Substitution patterns on the benzene ring to modulate receptor selectivity and potency

-

Modifications to the heterocyclic ring to alter conformational flexibility and binding characteristics

-

Bioisosteric replacements to optimize pharmacokinetic properties

-

Development of prodrug approaches to enhance delivery to specific target tissues

Expanded Pharmacological Investigations

Additional pharmacological studies that would enhance understanding of this compound include:

-

Comprehensive receptor binding profiles across multiple neurotransmitter systems

-

Functional assays to determine intrinsic activity at various receptors

-

In vivo studies to assess efficacy in relevant animal models of neurological and psychiatric disorders

-

Pharmacokinetic and metabolism studies to determine drug-like properties and potential for development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume